6-(2,3-dihydro-1H-inden-2-yloxy)-3-methyl-3,4-dihydropyrimidin-4-one

Dihydropyrimidinone SAR Structural differentiation

6-(2,3-Dihydro-1H-inden-2-yloxy)-3-methyl-3,4-dihydropyrimidin-4-one (CAS 2200393-32-2) is a synthetic small-molecule dihydropyrimidinone (DHPM) heterocycle (C14H14N2O2; MW 242.27 g/mol). The compound features a 3,4-dihydropyrimidin-4-one core substituted at C6 with a 2,3-dihydro-1H-inden-2-yloxy (indan-2-yloxy) ether group and at N3 with a methyl group.

Molecular Formula C14H14N2O2
Molecular Weight 242.278
CAS No. 2200393-32-2
Cat. No. B2399618
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(2,3-dihydro-1H-inden-2-yloxy)-3-methyl-3,4-dihydropyrimidin-4-one
CAS2200393-32-2
Molecular FormulaC14H14N2O2
Molecular Weight242.278
Structural Identifiers
SMILESCN1C=NC(=CC1=O)OC2CC3=CC=CC=C3C2
InChIInChI=1S/C14H14N2O2/c1-16-9-15-13(8-14(16)17)18-12-6-10-4-2-3-5-11(10)7-12/h2-5,8-9,12H,6-7H2,1H3
InChIKeyCUIODBKNXLKKNG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-(2,3-Dihydro-1H-inden-2-yloxy)-3-methyl-3,4-dihydropyrimidin-4-one (CAS 2200393-32-2): Structural and Procurement Baseline


6-(2,3-Dihydro-1H-inden-2-yloxy)-3-methyl-3,4-dihydropyrimidin-4-one (CAS 2200393-32-2) is a synthetic small-molecule dihydropyrimidinone (DHPM) heterocycle (C14H14N2O2; MW 242.27 g/mol) [1]. The compound features a 3,4-dihydropyrimidin-4-one core substituted at C6 with a 2,3-dihydro-1H-inden-2-yloxy (indan-2-yloxy) ether group and at N3 with a methyl group. DHPMs as a class have been explored across diverse pharmacological targets including ion channels, kinases, and G-protein-coupled receptors [2]; however, no primary research articles, patents, or authoritative databases providing quantitative biological or physicochemical characterization specifically for this indanyloxy-substituted analog were identified in the available literature. The compound appears primarily as a cataloged research chemical or synthetic building block from commercial suppliers, and its differential properties relative to closely related DHPM analogs remain uncharacterized in the public domain.

Why Generic Substitution of 6-(2,3-Dihydro-1H-inden-2-yloxy)-3-methyl-3,4-dihydropyrimidin-4-one Is Scientifically Unsupported


The dihydropyrimidinone scaffold is exquisitely sensitive to substituent identity and position, with minor modifications at C6 or N3 known to produce profound shifts in target affinity, selectivity, and pharmacokinetic profile [1]. The indan-2-yloxy group at C6 introduces a specific combination of lipophilicity, conformational constraint, and steric bulk not recapitulated by simpler alkoxy (methoxy, ethoxy), cycloalkoxy, or benzyloxy analogs. Without publicly available comparative data for this specific compound, any assumption that a close-in-class DHPM analog (e.g., 6-benzyloxy-, 6-cyclopentyloxy-, or N3-ethyl-DHPM derivatives) would exhibit equivalent performance in a given assay is scientifically unjustified. Users of this compound for structure–activity relationship (SAR) exploration, chemical biology probe development, or lead optimization must recognize that even subtle structural deviations can invalidate SAR hypotheses and lead to erroneous conclusions [2]. The absence of published head-to-head quantitative comparisons means that experimental validation in the end user's specific system is the only reliable basis for analog selection.

Quantitative Differential Evidence for 6-(2,3-Dihydro-1H-inden-2-yloxy)-3-methyl-3,4-dihydropyrimidin-4-one: Available Data Assessment


Structural Uniqueness: Indan-2-yloxy vs. Common 6-Substituted DHPM Analogs

The target compound embodies a 6-(indan-2-yloxy) substituent pattern. A computational comparison of key molecular descriptors against three common 6-substituted DHPM analogs (6-methoxy, 6-ethoxy, and 6-benzyloxy-3-methyl-DHPM) reveals a substantially higher predicted logP (~1.7 vs. values as low as -0.2 for 6-methoxy-DHPM) and a higher molecular weight (242.27 vs. 154.17 for 6-methoxy-DHPM) [1]. This combination of moderate lipophilicity and increased steric volume at the C6 position may translate into distinct membrane permeability and protein-binding characteristics relative to smaller alkoxy-substituted DHPMs. These computed values are based on PubChem's XLogP3 algorithm and molecular formula data and must be interpreted as class-level property inferences in the absence of experimental measurement.

Dihydropyrimidinone SAR Structural differentiation

Hydrogen Bond Acceptor Profile and CNS Drug-Likeness Comparison

The target compound has a computed topological polar surface area (TPSA) of 44.1 Ų and zero hydrogen bond donors, classifying it within favorable CNS drug-like space (typically TPSA < 70 Ų, HBD ≤ 1) [1]. In comparison, many 6-aryl-DHPM analogs possess TPSA values exceeding 60 Ų and often introduce additional HBD/HBA functionality, which reduces their suitability for CNS applications. The indan-2-yloxy group adds lipophilic character without introducing hydrogen bond donors or excessive rotational bonds (rotatable bond count = 2), a feature that distinguishes it from more flexible 6-benzyloxy-DHPM analogs which contain three rotatable bonds and may exhibit higher entropic penalties upon target binding.

Drug-likeness CNS MPO Physicochemical profiling

Absence of High-Strength Experimental Comparative Data

A comprehensive search of PubMed, BindingDB, ChEMBL, Google Patents, and PubChem bioassay repositories returned no experimental IC50, Ki, EC50, selectivity, solubility, metabolic stability, or in vivo pharmacokinetic data for 6-(2,3-dihydro-1H-inden-2-yloxy)-3-methyl-3,4-dihydropyrimidin-4-one [1]. Similarly, no head-to-head comparative studies against close structural analogs (e.g., 6-methoxy-, 6-ethoxy-, 6-isopropoxy-, 6-cyclopentyloxy-, or 6-benzyloxy-3-methyl-DHPM) were identified. The compound is absent from major bioactivity databases including ChEMBL, BindingDB (under this exact structure), and DrugBank. This does not necessarily indicate a lack of activity but rather reflects that the compound may be primarily utilized as a proprietary intermediate, a recently commercialized building block, or an unpublished tool compound in industrial research not disclosed in the open literature.

Data gap Experimental validation Procurement risk

Recommended Application Scenarios for 6-(2,3-Dihydro-1H-inden-2-yloxy)-3-methyl-3,4-dihydropyrimidin-4-one Based on Available Structural Evidence


Medicinal Chemistry SAR Exploration of the C6 Vector in DHPM-Based Lead Series

Given its distinct indan-2-yloxy substituent, this compound is best deployed as a SAR probe to evaluate the steric and lipophilic tolerance at the C6 position in established DHPM lead series. The constrained bicyclic indane ring may reveal binding pocket depth and shape complementarity not evident with simpler alkoxy or benzyloxy analogs. Researchers should pair this compound with a panel of C6-substituted DHPM comparators (e.g., methoxy, isopropoxy, cyclopentyloxy, benzyloxy, and phenoxy derivatives) to deconvolute steric, electronic, and lipophilic contributions to target affinity [1].

CNS-Penetrant Compound Library Design and Fragment-Based Screening

The favorable computed CNS drug-likeness profile (TPSA 44.1 Ų, zero HBD, moderate logP, low rotatable bond count) supports the inclusion of this compound in CNS-focused screening libraries. The minimal conformational flexibility relative to benzyloxy-substituted DHPMs may provide entropic advantages for targets with rigid binding sites, making this a strategic choice for fragment-based drug discovery (FBDD) campaigns targeting neurological or psychiatric indications.

Chemical Biology Tool Compound Development Requiring Defined Physicochemical Space

The combination of a privileged DHPM core with an indane-derived ether substituent produces a chemical probe with moderate lipophilicity and reduced hydrogen-bonding capacity compared to amide- or sulfonamide-containing analogs. This property profile may be advantageous when designing tool compounds that must balance target engagement with minimal off-target pharmacology associated with highly polar or highly lipophilic molecules [1]. However, experimental permeability, solubility, and metabolic stability data must be generated by the end user before deploying this compound in cellular or in vivo chemical biology studies.

Synthetic Methodology Development Utilizing an Indanyloxy-DHPM Building Block

As a structurally defined, stable heterocyclic building block, this compound may serve as a substrate for synthetic methodology studies, including regioselective functionalization of the pyrimidinone ring, metal-catalyzed cross-coupling at the indane ring, or late-stage diversification strategies. Its commercial availability (cataloged by multiple suppliers) and the absence of reactive functional groups beyond the ether linkage and the pyrimidinone carbonyl simplify handling and reaction optimization relative to more densely functionalized DHPM derivatives.

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